Ethyl 3-phenylpyrazolidine-4-carboxylate

Asymmetric Catalysis Organic Synthesis Heterocyclic Chemistry

For researchers encountering inconsistent bioactivity when substituting pyrazolidine scaffolds, this specific 3-phenyl-4-carboxylate pattern is critical. Minor substituent changes in this class can alter potency by >10,000-fold. This compound is a validated product of enantioselective [4+1] organocatalytic annulation, serving as a functionalized core for chiral library synthesis and 5-lipoxygenase inhibitor SAR studies. The 4-carboxylate ester provides a key handle for downstream derivatization. - Serves as a defined building block for enantio- and diastereoselective library synthesis. - Distinct log P profile directly influences target potency, as demonstrated in related pyrazolidinone SAR.

Molecular Formula C12H16N2O2
Molecular Weight 220.27 g/mol
Cat. No. B12369130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-phenylpyrazolidine-4-carboxylate
Molecular FormulaC12H16N2O2
Molecular Weight220.27 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CNNC1C2=CC=CC=C2
InChIInChI=1S/C12H16N2O2/c1-2-16-12(15)10-8-13-14-11(10)9-6-4-3-5-7-9/h3-7,10-11,13-14H,2,8H2,1H3
InChIKeyGYZVQVAYWFPNDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-Phenylpyrazolidine-4-carboxylate: Core Structural and Chemical Profile for Scientific Procurement


Ethyl 3-phenylpyrazolidine-4-carboxylate is a monocyclic pyrazolidine derivative, a class of saturated nitrogen-containing heterocycles (tetrahydropyrazoles) characterized by a five-membered ring with two adjacent nitrogen atoms [1]. In this specific compound, a phenyl group is substituted at the 3-position and an ethyl carboxylate ester is attached at the 4-position [2]. This substitution pattern situates it within a broader family of densely functionalized pyrazolidine carboxylates, which are of significant interest in medicinal chemistry and agrochemical research due to their potential as building blocks for complex molecules and their diverse biological activities, including anti-inflammatory and enzyme inhibitory properties [1].

Procurement Risk Alert: Why Substituting Ethyl 3-phenylpyrazolidine-4-carboxylate with a Generic Pyrazolidine May Compromise Project Integrity


While pyrazolidines share a common core structure, their biological and chemical properties are exquisitely sensitive to the nature and position of substituents. The structure-activity relationship (SAR) within the broader pyrazolidine and pyrazolidinone class demonstrates that even minor changes to the 3- or 4-position substituents can drastically alter lipophilicity, electronic properties, and resultant potency against specific biological targets [1]. For instance, in a related series of 1-phenyl-3-pyrazolidinones, inhibitor potency (pIC50) was found to correlate with compound lipophilicity (log P) and the electronic effect of the N-phenyl substituent, leading to a >10,000-fold difference in activity between the most and least potent analogs [2]. Furthermore, the presence of a 4-carboxylate ester group provides a critical handle for further functionalization and influences the compound's reactivity, as demonstrated in its use as a building block in enantioselective syntheses [3]. Therefore, substituting this specific ester with another pyrazolidine derivative—such as one with a different ester, no ester, or an alternative aryl substituent—carries a high risk of unpredictable and potentially detrimental effects on the intended application, whether it be as a chemical intermediate, a biological probe, or a lead compound.

Ethyl 3-phenylpyrazolidine-4-carboxylate: A Critical Analysis of Available Differential Evidence


Leverage as a Densely Functionalized Building Block in Enantioselective Synthesis

Ethyl 3-phenylpyrazolidine-4-carboxylate is explicitly identified as a product in a novel organocatalytic [4+1]-annulation methodology designed for the asymmetric synthesis of densely functionalized pyrazolidine carboxylates [1]. While the publication does not provide a direct, side-by-side yield comparison for this specific compound against all possible analogs, the method's reported success in generating related compounds with excellent enantioselectivity (up to 96:4 enantiomeric ratio) [1] positions this compound as a valuable and accessible scaffold. Its procurement is justified for research groups seeking to explore this class of chiral, densely functionalized heterocycles via a robust and efficient synthetic route.

Asymmetric Catalysis Organic Synthesis Heterocyclic Chemistry

Foundation for Potency Optimization via Structural Modifications

Although no direct biological data exists for Ethyl 3-phenylpyrazolidine-4-carboxylate itself, SAR studies on the closely related 1-phenyl-3-pyrazolidinone pharmacophore provide a quantitative basis for its potential. A regression analysis of 21 analogs demonstrated that increased inhibitor potency (pIC50) against the 5-lipoxygenase enzyme is strongly correlated with both increased compound lipophilicity (log P) and a specific N-phenyl electronic effect [1]. In this study, the most potent inhibitor exhibited an IC50 of 60 nM, while less optimized analogs were significantly weaker, with one example having an IC50 of 0.48 µM [1]. Ethyl 3-phenylpyrazolidine-4-carboxylate, bearing a phenyl ring and an ester moiety, presents a distinct chemical space for exploring these critical SAR parameters. Its ethyl ester group in particular offers a potential vector for modulating log P, which is a key driver of potency in this target class.

Medicinal Chemistry Structure-Activity Relationship (SAR) Anti-inflammatory Drug Discovery

Validated Application Scenarios for Ethyl 3-phenylpyrazolidine-4-carboxylate in Scientific Research


Chiral Scaffold Generation in Medicinal Chemistry

Procurement is strongly aligned with research programs focused on synthesizing chiral libraries of nitrogen-containing heterocycles. As demonstrated by Lalwani et al., this compound class can be generated in a highly enantio- and diastereoselective manner using organocatalysis [1]. Ethyl 3-phenylpyrazolidine-4-carboxylate serves as a specific, functionalized example of this scaffold, providing a starting point for the construction of diverse compound collections for biological screening.

Exploration of Lipoxygenase Inhibitor SAR

This compound is a suitable candidate for research groups investigating the structure-activity relationships of 5-lipoxygenase inhibitors. Based on the seminal work by Hlasta et al., the 3-phenylpyrazolidine core is a proven pharmacophore for this target, with potency being highly dependent on substituent effects at the 4-position and overall lipophilicity [1]. The ethyl ester group of this compound offers a distinct physicochemical profile (log P) that is a key determinant of activity, making it a valuable tool for SAR studies.

Synthetic Methodology Development and Derivatization Studies

The compound is a validated product of modern organocatalytic [4+1]-annulation methodologies [1]. Its procurement is justified for laboratories aiming to reproduce, optimize, or extend these synthetic procedures. Furthermore, the presence of the 4-carboxylate ester provides a functional handle for subsequent chemical transformations, such as hydrolysis, amidation, or reduction, enabling the synthesis of novel, more complex pyrazolidine derivatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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